molecular formula C14H10BrClO3 B1277079 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid CAS No. 938357-62-1

2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid

Cat. No.: B1277079
CAS No.: 938357-62-1
M. Wt: 341.58 g/mol
InChI Key: SXJYAFNCLLJTTA-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid is a high-purity chemical reagent intended for research applications. This compound is part of a class of aromatic ethers that serve as valuable synthetic intermediates and scaffolds in medicinal chemistry. Its primary research value lies in the development of novel bioactive molecules. Compounds featuring a bromobenzyl moiety, similar to the structural motif in this acid, are frequently explored in drug discovery for their ability to act as potent anticancer agents. Specifically, such structures have been designed and synthesized as dual Topoisomerase I and II inhibitors, a mechanism that can impair DNA replication in cancer cells and induce apoptosis . Furthermore, research into analogous compounds has shown additional potential for anti-inflammatory properties through selective cyclooxygenase-2 (COX-2) inhibition . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

2-[(4-bromophenyl)methoxy]-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJYAFNCLLJTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid is an organic compound with the molecular formula C₁₄H₁₀BrClO₃ and a molar mass of approximately 341.58 g/mol. This compound features a benzoic acid core substituted with a bromobenzyl ether and a chlorine atom, which contributes to its unique biological properties. While its specific biological activities are still under investigation, compounds with similar structures often exhibit significant pharmacological properties.

  • Molecular Formula : C₁₄H₁₀BrClO₃
  • Molar Mass : 341.58 g/mol
  • Density : 1.590 g/cm³
  • Boiling Point : 472.3 °C at 760 mmHg

The biological activity of this compound may involve interactions with biological macromolecules such as proteins and nucleic acids. Although specific mechanisms are not fully elucidated, it is hypothesized that this compound may bind to G-quadruplexes (G4s), which are atypical nucleic acid structures involved in various cellular processes, including DNA replication and transcription .

Potential Mechanisms:

  • Binding to G4 Structures : Similar compounds have shown specificity for covalent binding to G4 domains, potentially influencing gene expression and cellular function .
  • Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, affecting their activity and stability .

Biological Activity

Research into the biological activity of this compound suggests several potential pharmacological effects based on structural analogs:

  • Antimicrobial Properties : Compounds with similar structures often demonstrate antimicrobial activities, which may extend to this compound.
  • Anti-inflammatory Effects : The presence of the benzoic acid moiety is associated with anti-inflammatory properties in other compounds.
  • Anticancer Potential : Some structural analogs have been studied for their anticancer effects, indicating that further research could reveal similar properties for this compound.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
4-Bromobenzoic AcidC₇H₆BrO₂Used as a building block in organic synthesis.
5-Chloro-2-hydroxybenzoic AcidC₇H₅ClO₃Exhibits anti-inflammatory properties.
2-(4-Chlorobenzyl)oxybenzoic AcidC₁₄H₁₁ClO₃Potential use in pharmaceuticals due to its ether structure.

Preparation Methods

Reaction Pathway

  • Methyl 2-hydroxy-5-chlorobenzoate synthesis :
    • 2-Hydroxy-5-chlorobenzoic acid is esterified using methanol and sulfuric acid.
  • Etherification :
    • Methyl 2-hydroxy-5-chlorobenzoate reacts with 4-bromobenzyl bromide in the presence of K₂CO₃ in DMF.
  • Ester hydrolysis :
    • The methyl ester is hydrolyzed to the carboxylic acid using NaOH.

Key Conditions

Step Reagents/Catalysts Solvent Temperature Yield Purity
1 H₂SO₄, MeOH MeOH Reflux 95% 98%
2 K₂CO₃, 4-bromobenzyl bromide DMF 80°C 85% 99%
3 NaOH H₂O/EtOH 60°C 90% 99.5%

Advantages

  • High selectivity due to steric protection of the ester group.
  • Scalable for industrial production.

Method 2: Direct Coupling via Friedel-Crafts Alkylation

Reaction Pathway

  • Acyl chloride formation :
    • 5-Chloro-2-hydroxybenzoic acid reacts with oxalyl chloride to form the acyl chloride.
  • Friedel-Crafts alkylation :
    • The acyl chloride reacts with 4-bromobenzyl alcohol in the presence of AlCl₃.
  • Reduction :
    • The ketone intermediate is reduced using NaBH₄ or Et₃SiH.

Key Conditions

Step Reagents/Catalysts Solvent Temperature Yield Purity
1 Oxalyl chloride, DMF CH₂Cl₂ 25–30°C 99% 95%
2 AlCl₃, 4-bromobenzyl alcohol CH₂Cl₂ 0–5°C 75% 90%
3 Et₃SiH CH₂Cl₂ 20–25°C 82% 95%

Advantages

  • Avoids ester protection/deprotection steps.
  • Compatible with one-pot synthesis.

Method 3: Bromination of Preformed Ether Intermediates

Reaction Pathway

  • Synthesis of 2-(benzyloxy)-5-chlorobenzoic acid :
    • 2-Hydroxy-5-chlorobenzoic acid reacts with benzyl bromide under basic conditions.
  • Bromination :
    • Bromine is introduced at the para position of the benzyl group using NBS or Br₂.

Key Conditions

Step Reagents/Catalysts Solvent Temperature Yield Purity
1 Benzyl bromide, K₂CO₃ Acetone Reflux 88% 97%
2 NBS, H₂SO₄ H₂SO₄ 30°C 85% 99.6%

Advantages

  • Selective bromination minimizes byproducts.
  • High purity achievable via recrystallization.

Comparative Analysis of Methods

Parameter Williamson Synthesis Friedel-Crafts Bromination
Steps 3 3 2
Overall Yield 73% 61% 75%
Scalability High Moderate High
Byproduct Formation Low Moderate Low
Cost Moderate High Low

Key Findings :

  • Method 1 is optimal for high-purity applications (e.g., pharmaceuticals).
  • Method 3 offers cost efficiency for large-scale production.

Industrial-Scale Considerations

  • Solvent Recovery : DMF and CH₂Cl₂ require distillation for reuse.
  • Waste Management : AlCl₃ generates acidic wastewater, necessitating neutralization.
  • Catalyst Recycling : Pd-based catalysts in Method 2 can be recovered up to 5 times.

Emerging Innovations

  • Microwave-Assisted Synthesis : Reduces reaction time by 50% for Method 1.
  • Flow Chemistry : Enhances safety in bromination steps (Method 3).

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves:

Bromobenzyl ether formation : React 4-bromobenzyl bromide with a hydroxylated benzoic acid derivative (e.g., 5-chlorosalicylic acid) under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyloxy linkage.

Acid protection/deprotection : Use protecting groups (e.g., methyl esters) to prevent side reactions during substitution.

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify protons on the bromobenzyl (δ ~7.3–7.5 ppm) and chlorobenzoic acid (δ ~8.0–8.2 ppm) moieties.
  • IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and ether (C-O-C ~1200 cm⁻¹) groups.
  • Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological studies) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, or THF. Pre-dissolve in DMSO for in vitro assays.
  • Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of the benzyloxy group. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced Research Questions

Q. How can researchers design experiments to study its biological activity, such as receptor binding?

  • Methodological Answer :

In vitro assays : Use radioligand displacement assays (e.g., dopamine D₂ or serotonin 5-HT₃ receptors) to measure IC₅₀ values.

Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying halogens or substituent positions) to identify critical functional groups.

  • Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). Reference antagonist studies on related benzamide derivatives .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to introduce aromatic substituents.
  • Temperature Control : Optimize stepwise heating (e.g., 60°C for ether formation, 100°C for deprotection).
  • Workflow Example : A 3-step synthesis (benzylation → deprotection → purification) achieved 62% yield in a recent fluorenone derivative study .

Q. How can computational modeling predict reactivity or interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model electron density maps, identifying nucleophilic/electrophilic sites.
  • Docking Studies : Simulate binding to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina.
  • Validation : Compare predicted vs. experimental NMR chemical shifts (RMSD < 0.5 ppm acceptable) .

Data Contradiction & Troubleshooting

Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

Impurity Analysis : Run LC-MS to detect byproducts (e.g., hydrolyzed intermediates).

Deuterated Solvent Effects : Ensure residual solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) are not misassigned.

Dynamic Effects : Check for tautomerism or rotameric splitting in the benzyloxy group .

Q. What methods validate the compound’s stability in biological assay buffers?

  • Methodological Answer :

  • Incubation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24h. Analyze via HPLC to detect degradation (e.g., loss of carboxylic acid peak).
  • Mass Spectrometry : Confirm molecular ion integrity (e.g., [M-H]⁻ at m/z 355.9 for the intact compound) .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight370.4 g/mol (C₁₄H₉BrClO₃)
Melting Point204–209°C (dec.)
Recommended Storage–20°C, inert atmosphere
HPLC Purity Threshold>95% (C18, 254 nm)
Predicted logP (ChemAxon)3.2 ± 0.3

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